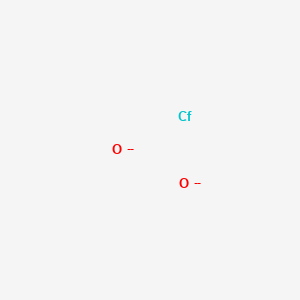
Californium(Iv) Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It appears as a black-brown solid and is known for its cubic fluorite crystal structure . This compound is notable for its high radioactivity and is primarily used in scientific research due to its unique properties.
準備方法
Californium(IV) oxide is synthesized by oxidizing californium with molecular and atomic oxygen at high pressure . The process involves the following steps:
Oxidation: Californium metal is exposed to molecular oxygen (O₂) or atomic oxygen under high pressure conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures to ensure complete oxidation of californium to its dioxide form.
Industrial production of this compound is limited due to the scarcity and high cost of californium. Most of the compound is produced in specialized research facilities.
化学反応の分析
Californium(IV) oxide undergoes various chemical reactions, including:
Oxidation and Reduction: As a strong oxidizing agent, this compound can participate in redox reactions. It can be reduced to lower oxidation states, such as californium(III) oxide (Cf₂O₃).
Substitution Reactions: this compound can react with halogens to form californium halides, such as californium(IV) fluoride (CfF₄) and californium(IV) chloride (CfCl₄).
Common reagents used in these reactions include halogens (e.g., fluorine, chlorine) and reducing agents (e.g., hydrogen gas). The major products formed from these reactions are californium halides and lower oxidation state oxides .
科学的研究の応用
作用機序
The mechanism by which californium(IV) oxide exerts its effects is primarily through its strong oxidizing properties and radioactivity. The compound can interact with other elements and compounds, leading to oxidation-reduction reactions. Its radioactivity allows it to emit neutrons, which can be harnessed for imaging and therapeutic purposes .
類似化合物との比較
Californium(IV) oxide can be compared with other similar compounds, such as:
Berkelium dioxide (BkO₂): Similar to this compound, berkelium dioxide is a binary compound of berkelium and oxygen.
Dicalifornium trioxide (Cf₂O₃): This compound represents a lower oxidation state of californium and has different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its high radioactivity and strong oxidizing properties, which make it valuable for specialized scientific research and industrial applications.
特性
CAS番号 |
12015-10-0 |
|---|---|
分子式 |
CfO2-4 |
分子量 |
283.078 |
IUPAC名 |
californium;oxygen(2-) |
InChI |
InChI=1S/Cf.2O/q;2*-2 |
InChIキー |
DDFYJINYVPUROD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Cf] |
同義語 |
californium dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















